
3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyluracil with nitrosating agents in the presence of a methylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione: Lacks the methylamino group.
6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione: Lacks the 3-methyl group.
5-nitrosopyrimidine-2,4(1H,3H)-dione: Lacks both the 3-methyl and 6-(methylamino) groups.
Uniqueness
3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the 3-methyl and 6-(methylamino) groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
5770-19-4 |
|---|---|
Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
3-methyl-6-(methylamino)-5-nitroso-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N4O3/c1-7-4-3(9-13)5(11)10(2)6(12)8-4/h7H,1-2H3,(H,8,12) |
InChI Key |
BDGPUPPAEXFPRL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(C(=O)N1)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


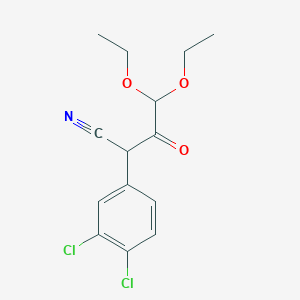
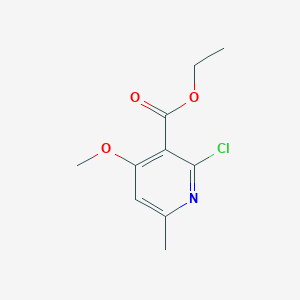
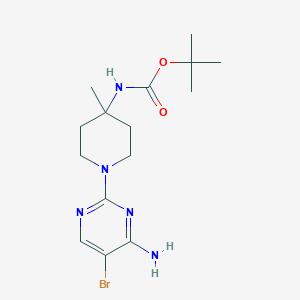
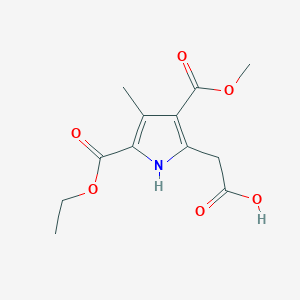
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
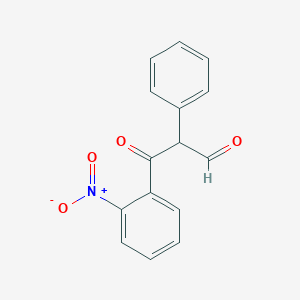

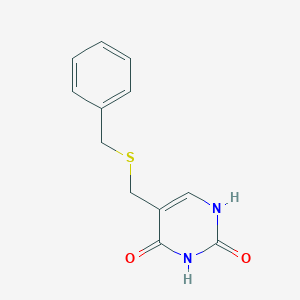
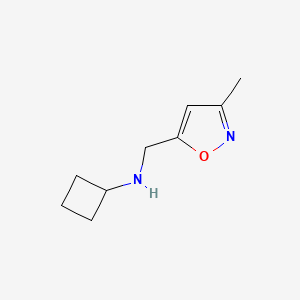
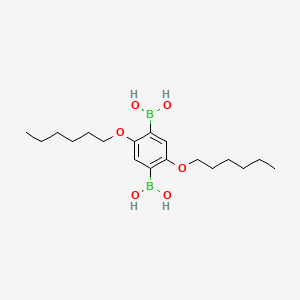
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)


![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)
